molecular formula C6H6ClF3N2 B2736441 2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride CAS No. 2044705-13-5

2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride

Cat. No. B2736441
CAS RN: 2044705-13-5
M. Wt: 198.57
InChI Key: IZVBQUUXSJHREC-UHFFFAOYSA-N
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Description

Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC) and a broad-spectrum, unique therapeutic agent . It’s used in the fight against diverse viruses, including SARS-CoV-2 .


Synthesis Analysis

The synthesis of difluoromethyl compounds has been a field of research that has benefited from the invention of multiple difluoromethylation reagents . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Molecular Structure Analysis

The molecular structure of difluoromethyl compounds is a subject of ongoing research. DFT calculations revealed that the biological environment changes the molecular structure of DFMO only slightly .


Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C(sp), C(sp2), C(sp3), O, N or S, have been studied . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C(sp2) sites both in stoichiometric and catalytic mode .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethyl compounds are influenced by the presence of the difluoromethyl group, which can impact solubility, metabolic stability, and lipophilicity .

Scientific Research Applications

Synthetic Chemistry Applications

The compound is extensively used in synthetic chemistry for the development of novel organic synthesis methodologies. For instance, Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride showcases an efficient method for synthesizing 2-aminopyridine derivatives through nucleophilic substitution and hydrolysis, highlighting the compound's role in facilitating high-yield, high chemoselectivity, and wide substrate adaptability in amination reactions (Li et al., 2018).

Materials Science and Technology

In the realm of materials science, the incorporation of fluoroorganic compounds, such as 2-(Difluoromethyl)-5-fluoropyridin-4-amine hydrochloride, into materials has been explored for enhanced performance. Amine-Reactive Activated Esters of meso-CarboxyBODIPY demonstrates the application of fluoroorganic compounds in creating fluorescence-based amine-reactive dyes for sensing and labeling biomolecules, offering significant changes in emission spectra and intensity upon conjugation (Jeon et al., 2020).

Environmental Technology

The compound's fluorinated structure makes it a candidate for environmental technology applications, especially in the treatment and removal of persistent organic pollutants. Efficient PFAS Removal by Amine-Functionalized Sorbents reviews the use of amine-containing sorbents for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal, emphasizing the critical role of fluorine-containing compounds in designing effective water treatment solutions (Ateia et al., 2019).

Mechanism of Action

Difluoromethylornithine (DFMO, eflornithine) is a well-known inhibitor of ornithine decarboxylase (ODC) and a broad-spectrum, unique therapeutic agent . It’s used in the fight against diverse viruses, including SARS-CoV-2 .

Future Directions

The field of difluoromethylation has seen significant advancements in recent years . The introduction of difluoromethyl groups in the last stages of synthetic protocols has played relevant roles as the CF2X group substitutions exert positive impacts on the physical properties of organic compounds . This has streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry .

properties

IUPAC Name

2-(difluoromethyl)-5-fluoropyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2.ClH/c7-3-2-11-5(6(8)9)1-4(3)10;/h1-2,6H,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZVBQUUXSJHREC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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